molecular formula C7H2Cl3F3 B1314520 2,3,5-Trichlorobenzotrifluoride CAS No. 61841-46-1

2,3,5-Trichlorobenzotrifluoride

Cat. No. B1314520
CAS RN: 61841-46-1
M. Wt: 249.4 g/mol
InChI Key: DWINLAQYHFBGKE-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl3F3 and a molecular weight of 249.45 . It is used as a chemical intermediate in various applications .


Synthesis Analysis

The synthesis of 2,3,5-Trichlorobenzotrifluoride involves the replacement of at least one m-nitro group in a nitrobenzotrifluoride by chlorine using chlorine gas in the presence of a catalyst comprising a metal salt and a sulphur compound . The process can be carried out with compounds such as 4-chloro-3-nitrobenzotrifluoride and 4-chloro-3,5-dinitrobenzotrifluoride . The catalyst used in the process preferably comprises a Friedel-Crafts type of catalyst and a divalent sulphur compound .


Molecular Structure Analysis

The molecular structure of 2,3,5-Trichlorobenzotrifluoride consists of a benzene ring with three chlorine atoms and a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

2,3,5-Trichlorobenzotrifluoride is a liquid with an aromatic odor . It has a boiling point range of 200 - 202 °C at 760 mmHg . Its density is predicted to be 1.570±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Derivatives
2,3,5-Trichlorobenzotrifluoride derivatives have been synthesized for various applications. For instance, the synthesis of 3,5-dichloro-4-fluoro-trifluorotoluene was developed using phase transfer catalysis methods from 3,4,5-dichloro-trifluoro-toluene, showing the potential of 2,3,5-Trichlorobenzotrifluoride in generating other valuable chemical compounds (Chen Bao-rong, 2010).

Magnetic Properties of Complexes
Research on the synthesis, structure, and magnetic properties of certain complexes demonstrates the relevance of 2,3,5-Trichlorobenzotrifluoride in studying magnetic materials. For instance, studies on Dy₂Co₂L₁₀(bipy)₂ and Ln₂Ni₂L₁₀(bipy)₂ complexes show how 3,5-dichlorobenzoate anion, a derivative, acts as a bridging ligand in these complexes, leading to discoveries about their magnetic properties (Fang-Hua Zhao et al., 2014).

Tuning Ionization Potential and Redox Potential
Studies on paddlewheel diruthenium(ii, ii) complexes with various chlorine-substituted benzoate ligands, including 2,3,5-trichlorobenzoate, reveal the impact of chlorine and fluorine substitutions on tuning the ionization potential and redox potential of these complexes. The research contributes to understanding how substituents on the benzoate ligands using chlorine or fluorine atoms can significantly alter the electrochemical properties of the complexes (W. Kosaka et al., 2015).

Optoelectronics and Energy Conversion
The role of phosphorescent metal complexes, including those involving 2,3,5-Trichlorobenzotrifluoride derivatives, is significant in optoelectronics, solar energy conversion, and biological labeling applications. Breakthroughs in organic photoredox transformations have increased research efforts to understand these complexes, leading to advancements in light emitting electrochemical cells and solar fuel-producing reactions (Isaac N. Mills et al., 2018).

Safety And Hazards

2,3,5-Trichlorobenzotrifluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,5-trichloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3F3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWINLAQYHFBGKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80548394
Record name 1,2,5-Trichloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorobenzotrifluoride

CAS RN

61841-46-1
Record name 1,2,5-Trichloro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80548394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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